Lappaconitine hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lappaconitine hydrobromide is a C18-diterpenoid alkaloid extracted from the roots of Aconitum sinomontanum Nakai. It has been used as a pain relief medicine in China for over 30 years. This compound is known for its strong analgesic effects and non-addictive properties, making it a valuable alternative to traditional painkillers .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of lappaconitine hydrobromide involves several steps. Initially, the lappaconite tuber is crushed and soaked in alcohol. The mixture is then percolated, and the percolate is concentrated under vacuum conditions .

Industrial Production Methods

In industrial settings, this compound is often produced by creating a supramolecular complex with the monoammonium salt of glycyrrhizic acid. This method enhances the drug’s stability and modifies its release mechanism .

化学反应分析

Reaction with α-Brominated Ketones

A patent (CN108892641B) describes a novel synthesis route using α-brominated ketones (e.g., 2-bromocyclopentanone) in ethanol under reflux:

textLappaconitine + 2-Bromocyclopentanone → Lappaconitine Hydrobromide + Cyclopentanone (byproduct)

Conditions :

- Molar ratio: 1:2 (lappaconitine : brominated ketone)

- Solvent: Absolute ethanol

- Reaction time: 2–4 hours

- Yield: 84–87%

| Parameter | Value |

|---|---|

| Purity | >98% |

| Stability Constant | K = 2.0 × 10⁵ M⁻¹ (H₂O) |

This method avoids aqueous HBr, improving stability and yield compared to traditional acid-neutralization approaches .

Structural Modifications

This compound undergoes targeted modifications to reduce toxicity while retaining bioactivity:

Acyl Sonogashira Coupling

Hybrid derivatives are synthesized via Pd-catalyzed coupling with benzoyl chlorides, followed by cyclocondensation with o-phenylenediamine:

text5′-Ethynyllappaconitine + Benzoyl Chloride → Alkynone Intermediate Alkynone + *o*-Phenylenediamine → Lappaconitine-Benzodiazepine Hybrid

Key Data :

| Derivative | Analgesic ED₅₀ (mg/kg) | Antiarrhythmic Efficacy |

|---|---|---|

| 34a | 10.2 | β-Adrenergic Blockade |

| Parent Compound | 8.1 | Potassium Channel Block |

These hybrids show enhanced solubility and reduced cardiotoxicity .

Complexation with Glycyrrhizic Acid

Lappaconitine forms a 1:1 stoichiometric complex with glycyrrhizic acid, altering its reactivity and bioavailability:

textLappaconitine + Glycyrrhizic Acid ⇌ Complex (K = 2.0 × 10⁵ M⁻¹)

Effects :

- Reduced photoinduced electron transfer with tyrosine by 50%

- Stability: Complexation occurs in MeOH, DMSO, or H₂O (1–300 μM)

UPLC-MS/MS Quantification

A validated method for detecting this compound in biological samples:

- Mobile Phase : Acetonitrile/10 mM ammonium acetate (0.1% formic acid)

- LLOQ : 0.1 ng/mL

- Recovery : >81%

| Parameter | Intra-Day Precision (%) | Inter-Day Precision (%) |

|---|---|---|

| Accuracy | ≤13 | ≤14 |

Metabolic Reactions

In vivo metabolism involves phase I transformations:

- Primary Pathways : Hydroxylation, O-demethylation, N-deethylation

- Metabolites : N-Deacetyllappaconitine (DAL)

| Metabolic Reaction | Enzyme System | Bioactivity Impact |

|---|---|---|

| O-Demethylation | Cytochrome P450 | Reduced analgesic effect |

| N-Deethylation | Flavin Monooxygenase | Altered toxicity profile |

科学研究应用

Lappaconitine hydrobromide has a wide range of scientific research applications:

作用机制

相似化合物的比较

Similar Compounds

Lappaconitine trifluoroacetate: Another derivative of lappaconitine with similar analgesic properties.

Allapinin: A widely used antiarrhythmic drug that shares a similar mechanism of action with lappaconitine hydrobromide.

Uniqueness

This compound is unique due to its strong analgesic effects combined with its non-addictive properties. This makes it a valuable alternative to traditional painkillers, which often come with the risk of addiction .

属性

CAS 编号 |

97792-45-5 |

|---|---|

分子式 |

C32H45BrN2O8 |

分子量 |

665.6 g/mol |

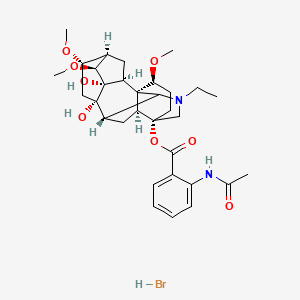

IUPAC 名称 |

[(1S,3S,8S,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide |

InChI |

InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19?,20?,22?,23?,24?,25?,26?,27?,29-,30+,31+,32+;/m1./s1 |

InChI 键 |

CFFYROOPXPKMEQ-CYIKHHRLSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |

手性 SMILES |

CCN1C[C@@]2(CCC([C@@]34C2CC(C31)[C@]5(CC(C6CC4[C@@]5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |

规范 SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Allapinin; Lappaconiti hydrobromidum; Lappaconitine hydrobromide; Allapinine; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。